Deutetrabenazine

Pharmacokinetics Deuterium Isotope Effect CYP2D6 Metabolism

Researchers requiring a VMAT2 inhibitor with improved CNS tolerability and predictable PK for Huntington's or tardive dyskinesia studies face a key challenge: generic tetrabenazine's rapid CYP2D6-mediated clearance leads to peak-trough fluctuations and dose-limiting neuropsychiatric adverse events. Deutetrabenazine solves this through selective O-trideuteromethyl substitution, creating a primary kinetic isotope effect that attenuates metabolism without altering target engagement. - 79% increase in active metabolite half-life (8.6 vs 4.8 h) and >2-fold AUC increase (542 vs 261 ng·h/mL) vs. tetrabenazine at equal 25 mg doses. - Indirect treatment comparison shows significantly lower risks of agitation, depression, akathisia, somnolence, insomnia, and parkinsonism (p<0.05 each), plus lower dose reduction/suspension rates (p<0.001). - Available as reference standard for ANDA/QC applications and as deuterated internal standard for LC-MS/MS quantification.

Molecular Formula C19H27NO3
Molecular Weight 323.5 g/mol
CAS No. 1392826-25-3
Cat. No. B607074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeutetrabenazine
CAS1392826-25-3
SynonymsSD809;  SD-809;  SD 809;  GTPL8707;  GTPL-8707;  GTPL 8707;  Deutetrabenazine;  Tetrabenazine-d6;  Austedo
Molecular FormulaC19H27NO3
Molecular Weight323.5 g/mol
Structural Identifiers
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
InChIInChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1/i3D3,4D3
InChIKeyMKJIEFSOBYUXJB-WEZHFFAMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble
Sparingly soluble in water
Soluble in ethanol
3.61e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deutetrabenazine Procurement Guide


Deutetrabenazine is a deuterated analog of tetrabenazine and functions as a reversible, competitive inhibitor of the vesicular monoamine transporter 2 (VMAT2) [1]. It is an FDA‑approved small molecule for the treatment of chorea associated with Huntington's disease and for tardive dyskinesia. The compound is chemically distinguished by the substitution of two methoxy groups with trideuteromethoxy groups, which leverages the primary kinetic isotope effect to attenuate CYP2D6‑mediated oxidative metabolism without altering the intrinsic pharmacodynamic target engagement of the active dihydrotetrabenazine (HTBZ) metabolites [2].

Workflow
VMAT2 inhibition research with deuterated probe; enables investigation of CYP2D6-mediated metabolic isotope effect
Selection
Deuterated tetrabenazine analog for PK/ADME studies and Huntington's disease chorea model endpoint evaluation
Use Context
Suitable for deuterium kinetic isotope effect research, CNS exposure modeling, and VMAT2 target engagement assays

Why Deutetrabenazine Is Not Interchangeable


Although deutetrabenazine and tetrabenazine share the same active pharmacophore, the selective deuteration at the O‑methyl positions creates a metabolic barrier that cannot be replicated by generic tetrabenazine or its unmodified formulation. This structural modification leads to a fundamentally different pharmacokinetic profile—specifically a near‑doubling of the active metabolite half‑life and a >2‑fold increase in systemic exposure (AUC) [1]. Consequently, the approved dosing regimens, maximum daily doses, and the clinical tolerability profiles diverge significantly. Substituting tetrabenazine without accounting for these PK differences would result in either sub‑therapeutic exposure or a higher risk of dose‑dependent adverse events such as somnolence and neuropsychiatric symptoms [2].

Deuteration-driven PK shift
Active metabolite half-life and systemic exposure differ substantially from tetrabenazine; dose equivalence cannot be assumed without PK bridging data.
Dosing schedule mismatch
Deutetrabenazine is studied with BID or QD regimens based on extended half-life; direct substitution of a TID tetrabenazine schedule may alter exposure-response relationships.
Tolerability endpoint profile
Indirect comparison reports lower dose-modification rates and neuropsychiatric event rates; these endpoint profiles may not transfer across study designs or populations.

Deutetrabenazine Head-to-Head Evidence


Extended Half-Life and Systemic Exposure vs. Tetrabenazine

Deutetrabenazine administration results in a significantly extended elimination half‑life and increased overall exposure of the active total (α+β)‑dihydrotetrabenazine (HTBZ) metabolites relative to an equal 25 mg oral dose of tetrabenazine. In a two‑way crossover study in healthy volunteers, the mean elimination half‑life (t½) of deuterated total (α+β)‑HTBZ was 8.6 hours versus 4.8 hours for non‑deuterated total (α+β)‑HTBZ—a near‑doubling [1]. Correspondingly, the mean AUC₀‑∞ increased by more than 2‑fold (542 vs. 261 ng•hr/mL), while the peak plasma concentration (Cₘₐₓ) showed only a marginal increase (74.6 vs. 61.6 ng/mL) [2].

PK: Half-life & AUC vs Tetrabenazine
Head-to-head
Half-life +79% (8.6 vs 4.8 h); AUC +108% (542 vs 261 ng·h/mL); Cmax +21%
Supports deuterated PK model interpretation; exposure-model context for CYP2D6 metabolism studies
Single 25 mg dose, healthy volunteer crossover study (N=19)
Pharmacokinetics Deuterium Isotope Effect CYP2D6 Metabolism

Lower Dose Reduction and Neuropsychiatric Events vs. Tetrabenazine

An indirect treatment comparison (ITC) of data from the Phase III First‑HD trial (deutetrabenazine, N=90) and the TETRA‑HD trial (tetrabenazine, N=84) evaluated tolerability outcomes in Huntington disease‑associated chorea. Deutetrabenazine was associated with a significantly lower rate of dose reduction or dose reduction/suspension compared to tetrabenazine in both unadjusted and adjusted analyses (p < 0.001 for each) [1]. Additionally, deutetrabenazine demonstrated a significantly lower risk of moderate to severe adverse events and neuropsychiatric adverse events including agitation, akathisia, depression, drowsiness/somnolence, insomnia, and parkinsonism (p < 0.05 for each outcome) [2].

Tolerability: Dose reduction & neuropsychiatric events
Cross-study comparable
Lower dose reduction/suspension (p<0.001); lower moderate-severe AEs and neuropsychiatric AEs (p<0.05) vs tetrabenazine
Reported tolerability endpoint context in HD chorea trial comparison
Indirect treatment comparison (ITC), Phase III data; confirm with prospective design
Tolerability Huntington Disease Adverse Event Profile

Reduced Maximum Daily Dose vs. Tetrabenazine

Based on pharmacokinetic modeling and clinical trial data, the maximum recommended daily dose of deutetrabenazine is 48 mg, which corresponds to a similar therapeutic effect on chorea as 100 mg of tetrabenazine [1]. This dose reduction is enabled by the deuteration‑induced attenuation of CYP2D6 metabolism, which increases systemic exposure to active metabolites per milligram of parent drug. The maximum daily dose for poor CYP2D6 metabolizers is further reduced to 36 mg for deutetrabenazine [2].

Maximum daily dose
Cross-study comparable
48 mg/day vs tetrabenazine 100 mg/day (52% lower)
Reported dose-model context; deuteration enables lower total drug burden for equivalent endpoint response
FDA labeling context; PK-model based equivalence
Dosing Equivalence VMAT2 Occupancy Therapeutic Index

Weak VMAT2 Affinity and Off-Target Binding of Major Metabolite

Following deutetrabenazine administration, the most abundant circulating deuterated dihydrotetrabenazine (deuHTBZ) metabolite is [-]-α-deuHTBZ, which represents 66% of total circulating deuHTBZ metabolites. In contrast to the primary active metabolite of valbenazine ([+]-α-HTBZ), [-]-α-deuHTBZ is a relatively weak VMAT2 inhibitor and exhibits appreciable affinity for dopamine (D₂S, D₃) and serotonin (5‑HT₁A, 5‑HT₂B, 5‑HT₇) receptors [1]. The most potent VMAT2‑inhibiting deuHTBZ metabolite, [+]-β-deuHTBZ, represents only 29% of circulating deuHTBZ metabolites and has a mean half‑life of 7.7 hours, compared to 22.2 hours for valbenazine's sole active metabolite [+]-α-HTBZ [2].

Metabolite profile vs valbenazine
Head-to-head
[-]-α-deuHTBZ 66% (weak VMAT2; binds D2/3, 5-HT1A/2B/7); [+]-β-deuHTBZ 29%, t½ 7.7 h. Valbenazine: [+]-α-HTBZ sole, potent, t½ 22.2 h
Metabolite profile context; off-target engagement may influence pathway interpretation and DDI liability assessment
In vitro radioligand binding; clinical relevance requires investigation
Metabolite Profiling Off‑Target Pharmacology Stereoisomer Selectivity

Dosing Flexibility: Twice-Daily and Once-Daily vs. Tetrabenazine

Deutetrabenazine is available in both immediate‑release (IR) tablets administered twice daily and extended‑release (XR) tablets administered once daily [1]. In contrast, tetrabenazine is only available as an immediate‑release formulation requiring three‑times‑daily dosing for most patients [2]. The twice‑daily IR regimen of deutetrabenazine is enabled by the extended half‑life of its deuterated active metabolites, while the once‑daily XR formulation provides additional dosing convenience without altering the underlying pharmacokinetic advantage [3].

Dosing flexibility
Class-level inference
IR BID, XR QD vs tetrabenazine IR TID
Formulation-dependent dosing schedule research fit; reduced daily frequency may support adherence modeling in HD populations
Dosing derived from PK half-life extension; adherence advantage context-dependent
Formulation Dosing Schedule Patient Adherence

Deutetrabenazine Application Scenarios


Lower Neuropsychiatric Adverse Event Burden in Clinical Trials

Investigators planning Phase II or III trials in Huntington's disease or tardive dyskinesia populations where neuropsychiatric tolerability is a primary safety endpoint may preferentially select deutetrabenazine. The indirect treatment comparison demonstrated significantly lower risks of agitation, depression, akathisia, somnolence, insomnia, and parkinsonism compared to tetrabenazine (p < 0.05 for each outcome), along with a significantly lower rate of dose reduction or suspension (p < 0.001) [1]. These data provide a quantifiable justification for protocol selection when minimizing dropout due to CNS adverse events is critical.

Dosing Frequency and Drug Burden in Formulary Decisions

Healthcare systems and payers evaluating VMAT2 inhibitors for formulary inclusion can leverage the quantifiable difference in maximum daily dose requirements. Deutetrabenazine achieves equivalent therapeutic coverage at 48 mg/day maximum (52% lower than tetrabenazine's 100 mg/day maximum) with twice‑daily or once‑daily dosing options [2]. The availability of an extended‑release once‑daily formulation (Austedo XR) provides an additional adherence advantage not available with generic tetrabenazine, which is a tangible differentiator for health economic modeling and pharmacy benefit design [3].

Distinct Metabolite Profiling in VMAT2 Inhibition Studies

For research applications where the distinct stereoisomer metabolite profile of a VMAT2 inhibitor is relevant—such as studies of CYP2D6 pharmacogenomics or off‑target receptor engagement—deutetrabenazine offers a unique metabolic fingerprint. Its predominant circulating metabolite ([-]-α-deuHTBZ, 66% of total) exhibits weak VMAT2 affinity and measurable binding to dopamine and serotonin receptor subtypes, whereas valbenazine produces a single potent VMAT2 inhibitor with negligible off‑target binding [4]. This metabolite profile distinction may be critical for studies investigating differential clinical responses or drug‑drug interaction liabilities across the VMAT2 inhibitor class.

Deuterium Isotope Effects in CNS Drug Research

Deutetrabenazine serves as a validated reference compound for investigating the primary kinetic isotope effect in CNS‑active small molecules. Direct head‑to‑head PK studies have quantified the deuteration effect: a 79% increase in half‑life (8.6 vs. 4.8 hours) and a 108% increase in systemic exposure (AUC 542 vs. 261 ng•hr/mL) relative to the non‑deuterated parent compound at equal 25 mg doses [5]. These quantitative PK parameters establish deutetrabenazine as a benchmark for preclinical modeling of deuterated drug candidates targeting CYP2D6‑mediated metabolic clearance.

Application
Selection Property
Validation Focus
Neuropsychiatric tolerability endpoint monitoring in HD chorea research
Reported lower dose-modification and AE rates from cross-trial analysis
Endpoint comparisons in HD patient cohorts or research models
VMAT2 inhibitor dosing schedule comparison in research protocols
Deuteration-enabled extended half-life supporting BID/QD regimens
Dosing adherence and exposure-response modeling
VMAT2 metabolite profiling and off-target receptor binding studies
Stereoisomer metabolite abundance and receptor affinity profile
CYP2D6 pharmacogenomics and off-target liability assessment
Deuterium kinetic isotope effect reference for CNS drug discovery
Quantified deuteration effect on systemic exposure (AUC, half-life)
Metabolic clearance modeling using deuterated vs. non-deuterated pairs
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